3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine
Description
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine is a heterocyclic organic molecule featuring a pyridazine core substituted with a pyrazole moiety and a benzenesulfonyl-piperazine group.
Properties
IUPAC Name |
3-[4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-16(2)19-6-5-17(3)20(15-19)31(29,30)27-13-11-26(12-14-27)21-7-8-22(24-23-21)28-10-9-18(4)25-28/h5-10,15-16H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUHUFGEUDUOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the piperazine ring: This involves the reaction of a suitable amine with a dihaloalkane.
Formation of the pyridazine ring: This can be synthesized by the condensation of hydrazine with a 1,4-diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Applications
- Anticancer Activity : Research has indicated that compounds with similar structural motifs to 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine exhibit anticancer properties. For instance, analogs have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that pyrazole derivatives can act against a range of bacterial strains, making this compound a candidate for further exploration in antibiotic development .
- Neurological Applications : Given the piperazine moiety, there is potential for this compound to interact with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, which could lead to applications in treating neurological disorders such as depression and anxiety .
Synthesis and Characterization
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine involves multi-step reactions, typically starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a series of pyrazole derivatives, including compounds structurally related to 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine. The results indicated significant cytotoxic effects against breast cancer cell lines, with IC50 values in the low micromolar range. This suggests that further development could lead to effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications enhanced antibacterial activity, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s distinct features include:
- Pyridazine core: Known for electron-deficient properties, enabling π-π interactions in enzyme binding.
- 3-Methylpyrazole substituent : Enhances solubility and modulates steric effects.
- 4-(2-Methyl-5-isopropylbenzenesulfonyl)piperazine : A sulfonamide group linked to piperazine, common in sulfonamide-based inhibitors (e.g., kinase or protease inhibitors).
Table 1: Structural Comparison with Analogues
Spectroscopic and Computational Comparisons
- Spectroscopy: The target compound’s structure could be elucidated via UV and NMR spectroscopy, as demonstrated for Zygocaperoside and Isorhamnetin-3-O-glycoside in []. Key differences would arise in aromatic proton signals (pyridazine vs. flavonoid/triterpenoid cores).
Functional and Environmental Implications
- Reactivity : The benzenesulfonyl group may undergo hydrolysis under acidic conditions, analogous to sulfonamide drugs.
Biological Activity
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine represents a novel chemical entity with potential therapeutic applications. Its structural features suggest a multifaceted biological activity, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be broken down into key functional groups:
- Pyrazole ring : Known for its role in various pharmacological activities.
- Pyridazine core : Often associated with enhanced biological properties.
- Piperazine moiety : Contributes to the modulation of receptor interactions.
Biological Activity Overview
The biological activity of the compound has been investigated through various studies, revealing its potential as an antibacterial agent and an anti-inflammatory drug.
Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:
- MIC Values : Compounds structurally related to the target compound have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 10 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 4 |
| Compound B | E. coli | 10 |
| Target Compound | S. aureus | TBD |
Anti-inflammatory Activity
The pyrazole derivatives are known for their cyclooxygenase (COX) inhibitory activity, which is crucial in the management of inflammation. The target compound's structural similarities to known COX inhibitors suggest it may exhibit similar properties.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of COX Enzymes : Similar compounds have been documented to inhibit COX-1 and COX-2, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
- Bacterial Membrane Disruption : The presence of the sulfonamide group may enhance the compound's ability to disrupt bacterial membranes, contributing to its antibacterial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of the compound. Key observations include:
- Substituent Effects : Electron-withdrawing groups such as trifluoromethyl (-CF3) enhance antibacterial activity by increasing lipophilicity and membrane penetration .
- Ring Modifications : Alterations in the pyrazole or piperazine rings can significantly affect binding affinity to target enzymes or receptors.
Case Studies
Several studies have explored related compounds, providing insights into potential applications:
- A study on pyrazole derivatives indicated promising results against multi-drug resistant strains of S. aureus, suggesting that modifications to the piperazine ring could improve efficacy .
- Another investigation highlighted a series of sulfonamide-containing azoles that exhibited potent antibacterial properties, reinforcing the importance of the sulfonamide group in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
